Peri 3,5-Disubstitution: NMR Spectral Fingerprint vs. Non-Peri Isomers
The 3,5-dimethyl arrangement in 2,3,5-trimethylimidazo(1,2-a)-pyridine generates a peri steric interaction that produces profound deviations from standard 13C NMR chemical shift additivity rules, as documented in a systematic NMR study of dialkylimidazo[1,2-a]pyridines [1]. In contrast, the 2,5,7-trimethyl isomer (CAS 31839-71-1) lacks this peri relationship and consequently follows conventional additivity patterns [1]. This spectral divergence provides a definitive, instrument-based method to distinguish these otherwise isobaric (MW 160.22) isomers, preventing misidentification in analytical workflows.
| Evidence Dimension | 13C NMR chemical shift additivity behavior |
|---|---|
| Target Compound Data | Profound deviation from additivity rules; peri steric perturbation of 13C shifts at positions 3 and 5 |
| Comparator Or Baseline | 2,5,7-Trimethylimidazo[1,2-a]pyridine (CAS 31839-71-1) and other non-peri dialkylimidazo[1,2-a]pyridines: 13C shifts follow standard additivity rules |
| Quantified Difference | Qualitative but reproducible: peri-disubstituted compounds exhibit non-additive 13C chemical shifts distinct from all non-peri isomers |
| Conditions | 13C and 1H NMR spectroscopy (Tetrahedron, 1981); regiospecific condensation of 2-aminopyridines with α-halo carbonyl compounds |
Why This Matters
For laboratories using this compound as an analytical reference standard, the peri-induced NMR fingerprint enables unambiguous identity verification against isobaric isomers, reducing the risk of lot-to-lot or supplier-to-supplier misassignment.
- [1] Gallo, R., et al. Transmission d'un effet stérique péri à travers un noyau hétéroaromatique—I : Synthèse et propriétés spectrales de dialkylimidazo [1,2-a]pyridines péri disubstituées. Tetrahedron, 1981, 37(1), 83–90. DOI: 10.1016/S0040-4020(01)97719-1. View Source
